molecular formula C26H24N4OS B10867020 1-{4-[(4-Methoxyphenyl)amino]phenyl}-3-[4-(phenylamino)phenyl]thiourea

1-{4-[(4-Methoxyphenyl)amino]phenyl}-3-[4-(phenylamino)phenyl]thiourea

Cat. No.: B10867020
M. Wt: 440.6 g/mol
InChI Key: ZUQNPCUJJJCMJX-UHFFFAOYSA-N
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Description

N-(4-ANILINOPHENYL)-N’-[4-(4-METHOXYANILINO)PHENYL]THIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an aniline group and a methoxyaniline group attached to a thiourea backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ANILINOPHENYL)-N’-[4-(4-METHOXYANILINO)PHENYL]THIOUREA typically involves the reaction of 4-anilinophenyl isothiocyanate with 4-(4-methoxyanilino)aniline. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-ANILINOPHENYL)-N’-[4-(4-METHOXYANILINO)PHENYL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

    Chemistry: It can be used as a ligand in coordination chemistry or as a building block for more complex molecules.

    Biology: The compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects could be explored in preclinical and clinical studies.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ANILINOPHENYL)-N’-[4-(4-METHOXYANILINO)PHENYL]THIOUREA would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylthiourea: A simpler thiourea derivative with similar chemical properties.

    N,N’-Diphenylthiourea: Another thiourea compound with two phenyl groups.

    N-(4-Methoxyphenyl)thiourea: A related compound with a methoxy group on the phenyl ring.

Uniqueness

N-(4-ANILINOPHENYL)-N’-[4-(4-METHOXYANILINO)PHENYL]THIOUREA is unique due to the presence of both aniline and methoxyaniline groups, which may confer distinct chemical and biological properties compared to other thiourea derivatives.

Properties

Molecular Formula

C26H24N4OS

Molecular Weight

440.6 g/mol

IUPAC Name

1-(4-anilinophenyl)-3-[4-(4-methoxyanilino)phenyl]thiourea

InChI

InChI=1S/C26H24N4OS/c1-31-25-17-15-22(16-18-25)28-21-9-13-24(14-10-21)30-26(32)29-23-11-7-20(8-12-23)27-19-5-3-2-4-6-19/h2-18,27-28H,1H3,(H2,29,30,32)

InChI Key

ZUQNPCUJJJCMJX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=S)NC3=CC=C(C=C3)NC4=CC=CC=C4

Origin of Product

United States

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